molecular formula C7H3BrN2O B14855861 6-Bromo-4-formylpyridine-2-carbonitrile

6-Bromo-4-formylpyridine-2-carbonitrile

Cat. No.: B14855861
M. Wt: 211.02 g/mol
InChI Key: MLOWLGIZIISGOR-UHFFFAOYSA-N
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Description

6-Bromo-4-formylpyridine-2-carbonitrile is an organic compound with the molecular formula C7H3BrN2O and a molecular weight of 211.02 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a bromine atom, a formyl group, and a nitrile group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-formylpyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the bromination of 4-formylpyridine-2-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane or acetonitrile and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-formylpyridine-2-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate in an acidic medium are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon are typical conditions for reducing the nitrile group.

Major Products Formed

    Substitution: Products include azido, thiocyanato, or other substituted pyridine derivatives.

    Oxidation: The major product is 6-bromo-4-formylpyridine-2-carboxylic acid.

    Reduction: The major product is 6-bromo-4-formylpyridine-2-amine.

Scientific Research Applications

6-Bromo-4-formylpyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-formylpyridine-2-carbonitrile depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through coordination bonds. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-formylpyridine-2-carbonitrile is unique due to the presence of both a formyl and a nitrile group on the pyridine ring, which allows for diverse chemical reactivity and the formation of a wide range of derivatives. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and coordination chemistry .

Properties

Molecular Formula

C7H3BrN2O

Molecular Weight

211.02 g/mol

IUPAC Name

6-bromo-4-formylpyridine-2-carbonitrile

InChI

InChI=1S/C7H3BrN2O/c8-7-2-5(4-11)1-6(3-9)10-7/h1-2,4H

InChI Key

MLOWLGIZIISGOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)Br)C=O

Origin of Product

United States

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